

In-depth Technical Guide: 1-(3-Aminopropyl)imidazolidin-2-one

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Compound of Interest

Compound Name: 1-(3-Aminopropyl)imidazolidin-2-one

Cat. No.: B1497663

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CAS Number: 334971-94-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Aminopropyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidin-2-one structure substituted with a terminal aminopropyl group. While this specific molecule is commercially available as a chemical building block, detailed public scientific literature, including comprehensive experimental protocols and in-depth biological studies, is notably scarce. This guide, therefore, provides a broader technical overview based on the well-established chemistry and biological significance of the imidazolidin-2-one scaffold. The content herein synthesizes general methodologies for the synthesis of related compounds and discusses the known biological activities of imidazolidinone derivatives, offering a foundational understanding for researchers exploring this chemical space.

Chemical and Physical Properties

Detailed experimental data for **1-(3-Aminopropyl)imidazolidin-2-one** is not extensively reported in peer-reviewed literature. The fundamental properties are derived from its chemical structure and information available from chemical suppliers.

Property	Value	Source
CAS Number	334971-94-7	[1]
Molecular Formula	C ₆ H ₁₃ N ₃ O	[1]
Molecular Weight	143.19 g/mol	Calculated
Appearance	Not specified (likely an oil or low-melting solid)	Inferred
Solubility	Expected to be soluble in water and polar organic solvents	Inferred

Synthesis of the Imidazolidin-2-one Core

The synthesis of the imidazolidin-2-one scaffold is a well-documented area of organic chemistry. Several synthetic routes are available, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. While a specific protocol for **1-(3-Aminopropyl)imidazolidin-2-one** is not publicly available, the following represents a general and widely applicable synthetic strategy for N-substituted imidazolidin-2-ones.

General Experimental Protocol: Cyclization of a Diamine with a Carbonyl Source

This method involves the reaction of a 1,2-diamine with a suitable carbonylating agent. For the synthesis of an N-alkylated imidazolidin-2-one, a common precursor would be an N-substituted ethylenediamine.

Materials:

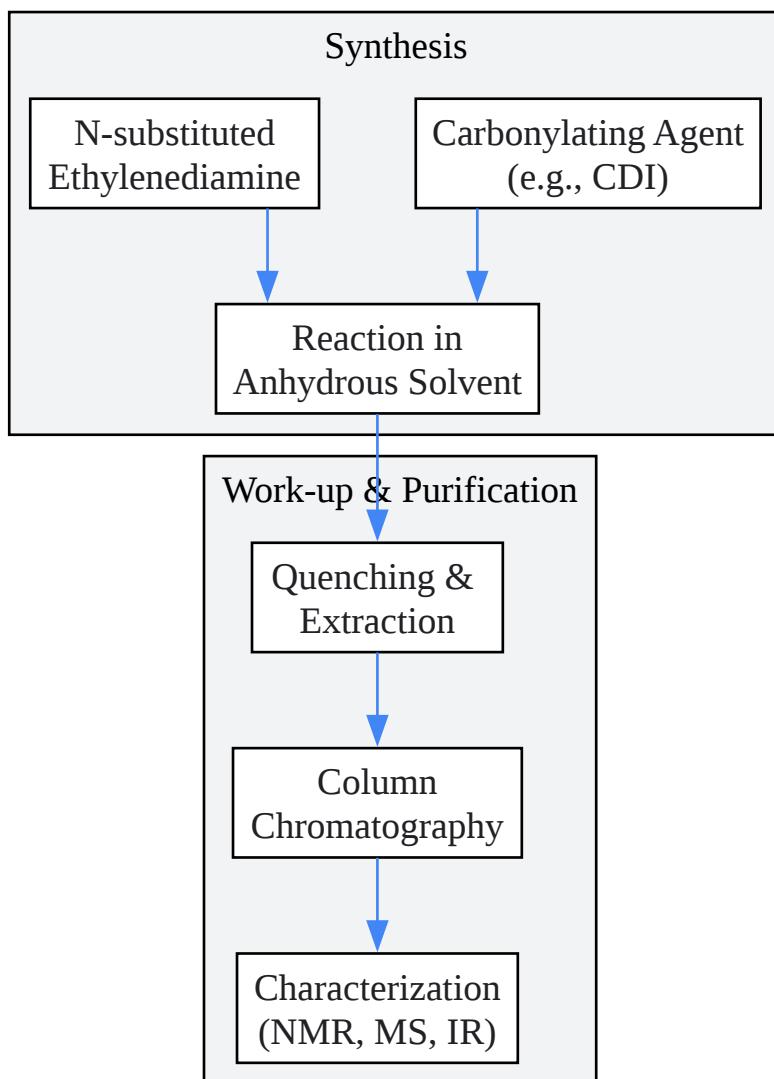
- N-(3-Aminopropyl)ethane-1,2-diamine (or a protected precursor)
- Carbonyl diimidazole (CDI), phosgene, or a phosgene equivalent (e.g., triphosgene)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

- Inert gas atmosphere (e.g., Nitrogen or Argon)
- Magnetic stirrer and heating mantle
- Standard laboratory glassware for organic synthesis

Procedure:

- To a solution of the N-substituted ethylenediamine in the chosen anhydrous solvent under an inert atmosphere, the carbonylating agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).
- The reaction mixture is then stirred, and the temperature may be elevated to drive the cyclization to completion. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction is quenched, and the crude product is isolated.
- Purification is typically achieved through column chromatography on silica gel, followed by characterization using spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and MS).

The following diagram illustrates a generalized workflow for the synthesis and purification of an imidazolidin-2-one derivative.



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Generalized workflow for imidazolidin-2-one synthesis.

Biological Activities of Imidazolidinone Derivatives

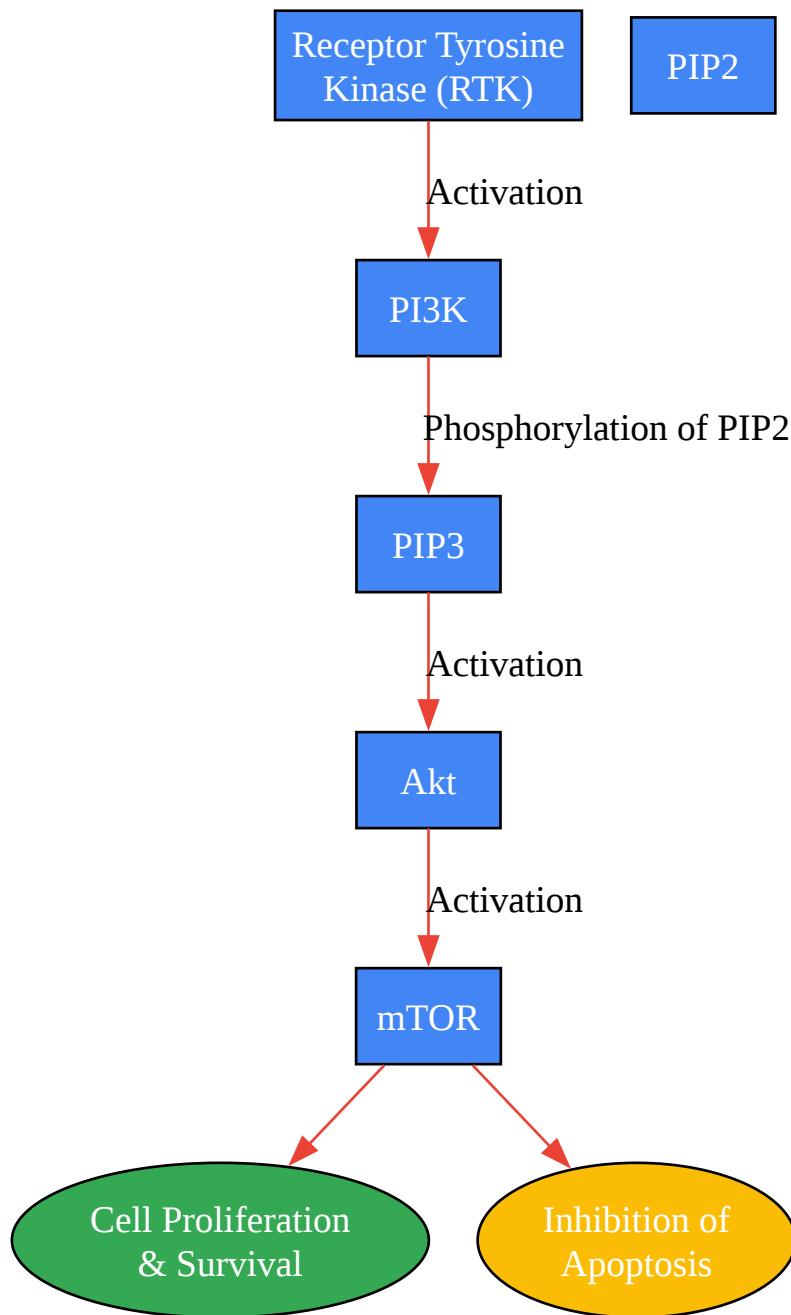
The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. Derivatives have shown a wide range of pharmacological activities, with a significant focus in recent research on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the synthesis of novel imidazolidinone derivatives and their evaluation as potential anticancer agents. The proposed mechanisms of action are varied and often depend on the specific substitutions on the imidazolidinone ring.

One prominent area of investigation is the role of imidazolidinone derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazolidinone-based anticancer drug discovery.



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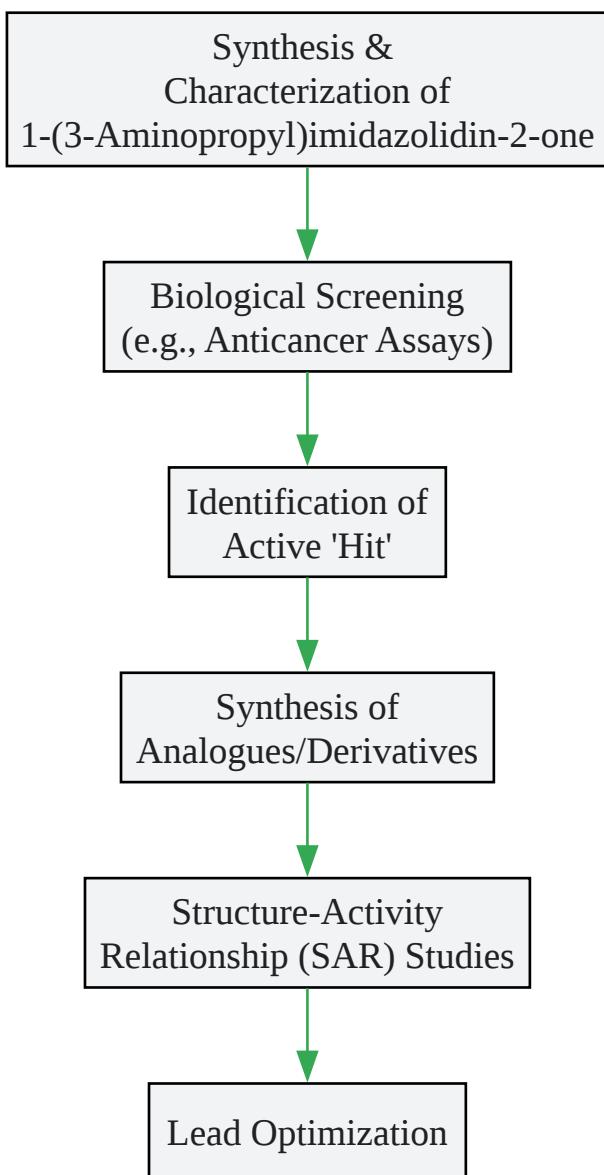
Simplified PI3K/Akt/mTOR signaling pathway.

Future Research Directions

Given the limited specific data on **1-(3-Aminopropyl)imidazolidin-2-one**, several avenues for future research are apparent:

- Detailed Synthesis and Characterization: A full experimental report on the synthesis of this compound, including optimized reaction conditions and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR, high-resolution MS), would be of significant value to the scientific community.
- Exploration of Biological Activity: Screening of **1-(3-Aminopropyl)imidazolidin-2-one** against various biological targets, particularly cancer cell lines and key enzymes in signaling pathways, could uncover novel therapeutic applications.
- Derivative Synthesis: The primary amine of the aminopropyl group serves as a versatile handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The following diagram outlines a logical workflow for future research on this compound.



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Logical workflow for future research.

Conclusion

1-(3-Aminopropyl)imidazolidin-2-one represents an under-explored molecule within the broader, and biologically significant, class of imidazolidin-2-ones. While specific experimental data remains elusive in the public domain, the foundational knowledge of imidazolidinone chemistry and pharmacology provides a strong basis for future investigation. This guide serves as a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development, highlighting the established synthetic routes

and the promising biological activities associated with the core scaffold. Further dedicated research is necessary to fully elucidate the specific properties and potential applications of **1-(3-Aminopropyl)imidazolidin-2-one**.

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References

- 1. 1-(3-Aminopropyl)imidazolidin-2-one | CAS 334971-94-7 | Chemical-Suppliers [chemical-suppliers.eu]
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